molecular formula C14H22Cl2N6 B1435043 N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride CAS No. 2108724-35-0

N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride

Cat. No. B1435043
CAS RN: 2108724-35-0
M. Wt: 345.3 g/mol
InChI Key: NPJIPUCSAZEVRT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N6 and its molecular weight is 345.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties The chemical compound is related to a broad class of heterocyclic compounds, which have been explored for various synthetic and biological applications. Research has shown the synthesis of pyrimidine-linked pyrazole heterocyclics, where compounds with similar structures have been prepared by cyclocondensation processes under specific conditions, such as microwave irradiation. These processes often involve the condensation of amino pyrimidines with acetoacetates or similar compounds, leading to a range of heterocyclic structures (P. P. Deohate & Kalpana A. Palaspagar, 2020). Similar synthetic approaches have been reported where multi-component reactions facilitate the synthesis of complex pyridine-pyrimidines and their derivatives, showcasing the versatility of these heterocyclic frameworks in chemical synthesis (Fahime Rahmani et al., 2018).

Biological Activities Compounds with similar structural motifs have been extensively studied for their biological activities. For instance, pyrazole derivatives have been synthesized and evaluated for their insecticidal and antimicrobial potential. These studies often involve assessing the biological activity of synthesized compounds against a range of pathogens or pests to identify potential pharmacophores or insecticidal agents (A. Titi et al., 2020). Another study focused on the antimicrobial evaluation of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine, highlighting the antimicrobial properties of some synthesized compounds and shedding light on the structure–activity relationship critical for antimicrobial efficacy (S. Sirakanyan et al., 2021).

Structural and Mechanistic Studies The synthesis and structural characterization of heterocyclic compounds, including pyrazole and pyrimidine derivatives, often involve advanced techniques such as X-Ray crystallography and NMR spectroscopy. These studies not only confirm the structures of the synthesized compounds but also provide insights into their chemical properties and potential reaction mechanisms. For instance, the structural characterization of pyrazole derivatives using X-ray crystallography and NMR spectroscopy has helped elucidate the geometric parameters and electronic structures of these compounds, which are crucial for understanding their reactivity and interaction with biological targets (R. Aggarwal et al., 2009).

properties

IUPAC Name

N,N-dimethyl-5-(1-methylpyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6.2ClH/c1-19(2)14-16-8-12(11-7-17-20(3)9-11)13(18-14)10-4-5-15-6-10;;/h7-10,15H,4-6H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJIPUCSAZEVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2C3CCNC3)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride
Reactant of Route 2
N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride
Reactant of Route 5
N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride
Reactant of Route 6
N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride

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